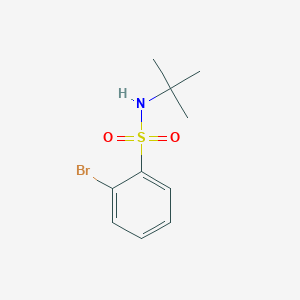

2-bromo-N-tert-butylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-tert-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQGWGSNHQLIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406591 | |

| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138733-50-3 | |

| Record name | 2-bromo-N-tert-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-tert-butylbenzenesulfonamide CAS number and properties

An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the development of targeted protein degraders. This document details its chemical and physical properties, safety information, and established experimental protocols for its synthesis, purification, and analysis.

Core Chemical and Physical Properties

This compound is a substituted aromatic sulfonamide. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on data from closely related compounds and standard chemical principles.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Citation |

| CAS Number | 138733-50-3 | [1][2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |

| Molecular Weight | 292.2 g/mol | [1] |

| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | |

| Purity | ≥96% | [1] |

Table 2: Estimated Physical and Chemical Properties

| Property | Estimated Value | Notes |

| Appearance | White solid | Based on the described synthesis product.[3] |

| Melting Point | 96-98 °C | This is the experimental melting point for the related isomer, 4-bromo-N-tert-butylbenzenesulfonamide, and serves as an estimate.[4] |

| Boiling Point | > 300 °C | Estimated based on the high boiling points of related aromatic sulfonamides.[5] |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate, and chloroform. Insoluble in water. | Based on the reported synthesis solvent and the general solubility of benzenesulfonamides.[3][5] |

| Storage | Room temperature, in a dry, sealed container. | [1][6] |

Safety and Handling

Table 3: GHS Hazard Information (Predicted)

| Category | Hazard |

| Pictograms | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Handle in accordance with good industrial hygiene and safety practices.

Experimental Protocols

Synthesis of this compound

The most common synthesis route involves the nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.

Reaction: 2-bromobenzenesulfonyl chloride + tert-butylamine → this compound

Materials:

-

2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)

-

tert-butylamine (21.9 mmol, 2.30 mL)

-

Chloroform (40 mL)

-

Silica gel for flash chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine.[3]

-

Stir the resulting orange solution at room temperature for 12 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the mixture to dryness under reduced pressure.[3]

-

Purify the crude product by flash chromatography on silica gel, using a 15% ethyl acetate in hexane mixture as the eluent.[3]

-

The final product is obtained as a white solid with a reported yield of 84%.[3]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[3]

Purification Protocols

While flash chromatography is specified in the synthesis, recrystallization is another common method for purifying solid sulfonamide products.

Recrystallization (General Protocol):

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). The compound should be soluble in the hot solvent and sparingly soluble when cold.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Methods (Adapted)

A robust analytical method is crucial for quality control. The following HPLC method, developed for the closely related 2-bromo-N-phenethylbenzenesulfonamide, can be adapted.[7]

Table 4: Adapted HPLC Method Parameters

| Parameter | Condition |

| HPLC System | Standard system with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time-based gradient, starting around 60% B and increasing |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm |

Applications in Drug Discovery

This compound is classified as a Protein Degrader Building Block .[1] This indicates its primary use is in the synthesis of bifunctional molecules for targeted protein degradation (TPD), such as Proteolysis Targeting Chimeras (PROTACs).

Targeted Protein Degradation (TPD): TPD is a novel therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[8] Unlike traditional inhibitors that only block a protein's function, degraders remove the entire protein.

Role as a Building Block: A PROTAC molecule consists of three parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] Molecules like this compound serve as versatile scaffolds or intermediates. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the attachment of a POI-binding ligand or the linker, thereby facilitating the construction of a diverse library of potential PROTACs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. prepchem.com [prepchem.com]

- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. 단백질 분해 빌딩 블록 [sigmaaldrich.com]

- 9. lifechemicals.com [lifechemicals.com]

physical and chemical properties of 2-bromo-N-tert-butylbenzenesulfonamide

An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes detailed experimental protocols for its synthesis and characterization, presented to support advanced research and development activities.

Core Chemical and Physical Properties

This compound is a synthetic organic compound featuring a benzenesulfonamide core. This structural motif is significant in medicinal chemistry. The compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1]

Identifiers and Descriptors

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | N/A |

| CAS Number | 138733-50-3 | [1] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][2] |

| Molecular Weight | 292.2 g/mol | [1] |

| Purity | ≥96% | [1] |

Physical Properties

Experimental data for many physical properties of this specific isomer are not widely published. The data below includes reported values and estimations based on structurally related compounds.

| Property | Value | Notes | Source |

| Appearance | White solid | As per synthesis results. | [3] |

| Melting Point | 96-98 °C | This is the experimental value for the related isomer, 4-bromo-N-tert-butyl-benzenesulfonamide, provided for context. | [4] |

| Boiling Point | > 300 °C (Predicted) | Estimated based on related aromatic sulfonamides. | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Hexane. Predicted to be soluble in Methanol, Ethanol, DMSO. Insoluble in water. | Based on reported synthesis solvents and general properties of benzenesulfonamides. | [3][5] |

| Storage | Room temperature, sealed in a dry environment. | [1][2] |

Computed Chemical Properties

The following properties are computationally derived for the related isomer, 3-bromo-N-tert-butylbenzenesulfonamide, and provide valuable insight.

| Property | Value | Source |

| XLogP3 | 2.8 | [6][7] |

| Hydrogen Bond Donor Count | 1 | [6][7] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 3 | [6] |

| Topological Polar Surface Area | 54.6 Ų | [6][7] |

Spectroscopic Data

Characterization of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Data | Source |

| ¹H NMR | (300 MHz, CDCl₃) δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H) | [3] |

| IR (Predicted) | ~3250 cm⁻¹ (N-H stretch), ~1330 & 1160 cm⁻¹ (S=O stretch), ~750 cm⁻¹ (C-Br stretch) | [8] |

| Mass Spec (Predicted) | [M+H]⁺: 292.0, 294.0 (approx. 1:1 ratio for Br isotopes) | N/A |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established and reported procedures.[3]

Materials:

-

2-bromobenzenesulfonyl chloride

-

tert-butylamine

-

Chloroform (CHCl₃)

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq, 8.65 mmol, 2.21 g) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq, 21.9 mmol, 2.30 ml).

-

Stir the resulting orange solution at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the mixture to dryness under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel using a mobile phase of 15% ethyl acetate in hexane.

-

Combine the relevant fractions and evaporate the solvent to afford the title compound as a white solid (Yield: 84%).

Caption: Synthetic workflow for this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare the sample by dissolving 5-10 mg of the purified solid in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Record the ¹H NMR spectrum on a 300 MHz or 400 MHz spectrometer.[3][8]

-

Process the data, referencing the chemical shifts in parts per million (ppm) relative to TMS.

Caption: Workflow for the characterization of the target compound.

Logical Relationships in Drug Discovery

As a "Protein Degrader Building Block," this compound serves as a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Caption: Role as a building block in PROTAC development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. 4-BROMO-N-TERT-BUTYL-BENZENESULFONAMIDE CAS#: 93281-65-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

2-bromo-N-tert-butylbenzenesulfonamide molecular weight and formula

This document provides the fundamental molecular data for 2-bromo-N-tert-butylbenzenesulfonamide, a compound relevant to researchers and professionals in the fields of chemistry and drug development.

Molecular Data

The essential molecular information for this compound is summarized in the table below. This data is critical for experimental design, chemical synthesis, and computational modeling.

| Property | Value |

| Molecular Formula | C10H14BrNO2S[1][2][3] |

| Molecular Weight | 292.2 g/mol [1] or 292.19 g/mol [2][3][4][5] |

The slight variation in molecular weight values is due to differences in calculation methods and rounding conventions. For most practical purposes, both values can be considered correct.

It is important to note that while the user requested detailed experimental protocols and signaling pathway diagrams, this information is not applicable to a request for the basic molecular properties of a single chemical compound. Such in-depth documentation would be relevant for a complex biological study or a detailed synthetic process, but not for the fundamental characterization of a molecule's formula and weight.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 2-Bromo-N-(tert-butyl)benzenesulfonamide - CAS:138733-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. eMolecules this compound | 138733-50-3 | MFCD07710752 | Fisher Scientific [fishersci.com]

- 4. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3-Bromo-N-tert-butylbenzene-1-sulfonamide | C10H14BrNO2S | CID 4820926 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2-bromo-N-tert-butylbenzenesulfonamide in Organic Solvents: A Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that significantly influences its formulation, bioavailability, purification, and reaction kinetics. This technical guide provides a comprehensive overview of the solubility profile of 2-bromo-N-tert-butylbenzenesulfonamide. Due to the limited availability of published quantitative data for this specific compound, this document outlines an estimated solubility profile based on analogous compounds and provides detailed, standardized experimental protocols for researchers to determine its solubility accurately. Methodologies for both qualitative and quantitative solubility assessment are presented, along with a framework for data presentation and visualization of experimental workflows.

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class.[1] Sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1] For drug development professionals and researchers, understanding the solubility of such compounds is fundamental. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization and chromatography), and formulation, and is a key determinant of a drug candidate's absorption and in vivo performance.[2]

This guide serves as a practical resource for scientists, providing both an estimated solubility profile to guide initial experiments and robust protocols to generate precise, reproducible solubility data.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided in Table 1. These properties are essential for understanding the compound's expected interactions with various solvents.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide | [3] |

| CAS Number | 138733-50-3 | [4] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [4] |

| Molecular Weight | 292.2 g/mol | [4] |

| Appearance | White solid (reported in synthesis) | [3] |

| Computed XLogP3 * | 2.8 | [5][6] |

*Note: The XLogP3 value is for the isomeric 3-bromo and 4-bromo-N-tert-butylbenzenesulfonamide and serves as an estimate of lipophilicity.

Estimated Solubility Profile

While specific quantitative solubility data for this compound is not available in the public literature, an estimated profile can be inferred from its chemical structure, the "like dissolves like" principle, and solubility information from analogous compounds and synthesis procedures.[7][8] The presence of a nonpolar tert-butyl group and a bromophenyl ring, combined with the polar sulfonamide group, suggests moderate to good solubility in a range of organic solvents.

Synthesis of the compound involves chloroform as a reaction solvent and a mixture of ethyl acetate-hexane for purification, indicating solubility in these solvents.[3] Closely related sulfonamides are reported to be soluble in alcohols, DMSO, and ethyl acetate, but insoluble in water.[9]

Table 2: Estimated Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Estimated Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | Capable of hydrogen bond acceptance and dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the sulfonamide group.[9] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Used as a reaction solvent for its synthesis.[3] |

| Esters | Ethyl Acetate | Soluble | Used in purification by chromatography and recrystallization.[3][9] |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity. |

| Aromatic | Toluene | Sparingly Soluble | Primarily nonpolar interactions. |

| Nonpolar | Hexane, Heptane | Sparingly Soluble / Insoluble | Used as an anti-solvent in chromatography.[3] |

| Aqueous | Water | Insoluble | The large nonpolar groups outweigh the polarity of the sulfonamide group.[9] |

Experimental Protocols for Solubility Determination

To obtain accurate solubility data, standardized experimental procedures are crucial.[10] The following protocols are adapted from established methods in the pharmaceutical industry.[2][11]

Protocol 1: Qualitative Solubility Assessment

This rapid screening method is used to quickly identify suitable solvents for further quantitative analysis or for processes like recrystallization.[11]

4.1.1. Materials

-

This compound

-

Small test tubes or vials (1-2 mL)

-

Selection of organic solvents (e.g., Methanol, Ethanol, Acetone, DCM, Ethyl Acetate, Toluene, Hexane, DMSO)

-

Vortex mixer

-

Spatula and analytical balance

4.1.2. Procedure

-

Label a series of vials, one for each solvent to be tested.

-

Weigh and add approximately 5-10 mg of this compound to each vial.[11]

-

Add 1 mL of the corresponding solvent to each vial.

-

Cap the vials securely and vortex each sample vigorously for 30-60 seconds.[11]

-

Allow the samples to stand for 5-10 minutes and visually inspect for any undissolved solid against a dark background.

-

Classify the solubility based on visual inspection as: Soluble (no visible solid), Partially Soluble (some solid remains), or Insoluble (solid appears largely undissolved).[11]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[2] It measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid.[12]

4.2.1. Materials

-

This compound

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator in a constant temperature bath (e.g., 25 °C)

-

Calibrated pipettes and volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Validated analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)

4.2.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a saturated solution with visible excess solid.[11]

-

Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial on an orbital shaker in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][11]

-

Sample Collection: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.[11]

-

Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the calibrated range of the analytical method. Prepare a series of standard solutions of the compound with known concentrations.[11]

-

Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay between the properties of the solute and the solvent, as well as external conditions like temperature and pressure.[7]

Data Presentation Framework

For systematic recording of experimental results, all quantitative data should be summarized in a clear and structured format. Table 3 provides a template for presenting solubility data obtained from the shake-flask method.

Table 3: Template for Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Methanol | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||

| e.g., Ethyl Acetate | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||

| e.g., Dichloromethane | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||

| e.g., Toluene | 25.0 ± 0.5 | Shake-Flask, HPLC-UV | ||

| e.g., Heptane | 25.0 ± 0.5 | Shake-Flask, HPLC-UV |

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-bromo-N-(t-butyl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. N-t-Butyl 4-bromobenzenesulfonamide | C10H14BrNO2S | CID 796629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. benchchem.com [benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. benchchem.com [benchchem.com]

- 12. pharmatutor.org [pharmatutor.org]

Structure Elucidation of 2-bromo-N-tert-butylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-bromo-N-tert-butylbenzenesulfonamide, a member of the versatile benzenesulfonamide class of compounds. Benzenesulfonamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document details the synthesis, purification, and spectroscopic characterization of the title compound, offering a foundational resource for researchers engaged in the synthesis and characterization of novel sulfonamide derivatives for drug discovery and development.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₀H₁₄BrNO₂S and a molecular weight of 292.2 g/mol .[1] Its structure features a benzene ring substituted with a bromine atom and a sulfonamide group, with the sulfonamide nitrogen further substituted with a bulky tert-butyl group.

| Identifier | Value |

| IUPAC Name | 2-bromo-N-(tert-butyl)benzenesulfonamide |

| CAS Number | 138733-50-3[1][2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S[1] |

| Molecular Weight | 292.2 g/mol [1] |

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.

Experimental Protocol: Synthesis

To a stirred solution of 2-bromobenzenesulfonyl chloride (8.65 mmol) in chloroform (40 mL) under a nitrogen atmosphere at room temperature, tert-butylamine (21.9 mmol) is added.[3] The resulting solution is stirred at room temperature for 12 hours.[3] Following the reaction, the solvent is removed by evaporation. The crude product is then purified by flash chromatography on silica gel using a 15% ethyl acetate in hexane eluent to yield this compound as a white solid.[3]

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.18 | Doublet (d, J=8.5 Hz) | 1H | Aromatic-H |

| 7.73 | Doublet (d, J=8.5 Hz) | 1H | Aromatic-H |

| 7.50-7.35 | Multiplet (m) | 2H | Aromatic-H |

| 5.11 | Singlet (s) | 1H | NH |

| 1.20 | Singlet (s) | 9H | -C(CH₃)₃ |

| Data obtained in CDCl₃ at 300 MHz.[3] |

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~140 | C-S |

| ~135 | C-Br |

| ~133 | Aromatic C-H |

| ~132 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~121 | Aromatic C-H |

| ~55 | -C (CH₃)₃ |

| ~30 | -C(C H₃)₃ |

| Predicted values based on data for structurally related compounds. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment |

| ~3250 | N-H stretch |

| ~2970 | C-H stretch (aliphatic) |

| ~1330 & ~1160 | S=O asymmetric and symmetric stretch |

| ~750 | C-Br stretch |

| Predicted values based on data for structurally related compounds.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

| m/z | Assignment |

| 291/293 | [M]⁺, Molecular ion |

| 234/236 | [M - C₄H₉]⁺ |

| 227/229 | [M - SO₂]⁺ (rearrangement) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| Predicted fragmentation based on common pathways for sulfonamides and alkyl bromides. |

Experimental Workflow Summary

The overall process for the synthesis and structure elucidation of this compound is summarized in the following workflow.

Conclusion

This technical guide has provided a detailed protocol for the synthesis and a comprehensive approach to the structure elucidation of this compound. By combining experimental ¹H NMR data with predicted ¹³C NMR, IR, and mass spectrometry data based on closely related analogs, a complete spectroscopic profile of the molecule has been presented. The methodologies and data contained herein serve as a valuable resource for chemists and pharmaceutical scientists working on the development of novel benzenesulfonamide-based therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-N-tert-butylbenzenesulfonamide

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-tert-butylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The primary synthetic route involves a two-step process: the preparation of 2-bromobenzenesulfonyl chloride, followed by its reaction with tert-butylamine. This document outlines the key starting materials, detailed experimental protocols, and quantitative data for these synthetic transformations.

Core Synthetic Pathway

The synthesis of this compound is most commonly achieved through a retrosynthetic approach that disconnects the sulfonamide bond. This reveals two primary starting materials: 2-bromobenzenesulfonyl chloride and tert-butylamine. The 2-bromobenzenesulfonyl chloride itself is typically synthesized from precursors such as 2-bromoaniline or 2-aminobenzenesulfonic acid.

Step 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline

A prevalent method for the preparation of 2-bromobenzenesulfonyl chloride involves the diazotization of 2-bromoaniline, followed by a sulfonyl chlorination reaction.[1][2] This process generates a stable diazonium salt intermediate, which is then converted to the desired sulfonyl chloride.[1]

.

Caption: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline.

Step 2: Synthesis of this compound

The final step in the synthesis is the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine. This is a nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.[3]

.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-bromobenzenesulfonyl chloride and this compound.

Table 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline [1][4]

| Starting Material | Reagents | Molar Ratio | Temperature (°C) | Yield (%) |

| 2-bromoaniline | 1. HCl, H₂O2. NaNO₂3. FeCl₃ or ZnCl₂ | 1 : 4 (HCl) : 1.05 (NaNO₂) : 1 (FeCl₃/ZnCl₂) | -5 to 5 | 79.4 - 84.1 |

Table 2: Synthesis of this compound [3]

| Starting Material | Reagent | Molar Ratio | Solvent | Temperature | Reaction Time (h) | Yield (%) |

| 2-bromobenzenesulfonyl chloride | tert-butylamine | 1 : 2.5 | Chloroform | Room Temperature | 12 | 84 |

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Experimental Workflow: General Synthesis

.

Caption: Experimental workflow for the two-step synthesis.

Detailed Methodology for Step 1: Synthesis of 2-bromobenzenesulfonyl chloride from 2-bromoaniline[1][4]

-

Diazotization: 2-bromoaniline (172 g, 1 mol) is added to a mixture of hydrochloric acid (333 ml, 4 mol) and water (333 ml).[1][4] The mixture is cooled to a temperature between -5 °C and 0 °C.[1][4]

-

An aqueous solution of sodium nitrite (72.5 g in 200 ml of water) is added dropwise, ensuring the temperature is maintained below 0 °C.[1][4]

-

Following the addition of sodium nitrite, an aqueous solution of either ferric chloride (162.5 g in 300 ml of water) or zinc chloride (136.4 g in 300 ml of water) is added dropwise, with the temperature kept between 0 °C and 5 °C.[1]

-

The resulting solid diazonium salt is collected by filtration, washed with dilute acid and a small amount of cold methanol, and then dried.[1]

-

Sulfonyl Chlorination: The dried diazonium salt is then subjected to a sulfonyl chlorination reaction to yield 2-bromobenzenesulfonyl chloride.[1]

-

Purification: The crude product is purified to yield pure 2-bromobenzenesulfonyl chloride.[4]

Detailed Methodology for Step 2: Synthesis of this compound[3]

-

Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (2.21 g, 8.65 mmol) in chloroform (40 ml) under a nitrogen atmosphere at room temperature, tert-butylamine (2.30 ml, 21.9 mmol) is added.[3]

-

Reaction: The resulting orange solution is stirred at room temperature for 12 hours.[3]

-

Workup: After 12 hours, the reaction mixture is evaporated to dryness.[3]

-

Purification: The crude product is purified by flash chromatography on silica gel using a 15% ethyl acetate-hexane eluent to afford this compound as a white solid (2.12 g, 84% yield).[3]

References

- 1. CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Retrosynthetic Analysis of N-Substituted Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the retrosynthetic analysis of N-substituted benzenesulfonamides, a crucial class of compounds in medicinal chemistry and drug development. It details the primary and alternative disconnection strategies, provides specific experimental protocols for their synthesis, and presents quantitative data to facilitate comparative analysis.

Core Concepts in Retrosynthesis of N-Substituted Benzenesulfonamides

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For N-substituted benzenesulfonamides, the most logical and widely employed disconnection strategy targets the sulfur-nitrogen (S-N) bond.

The Primary S-N Disconnection Approach

The most common retrosynthetic disconnection for N-substituted benzenesulfonamides involves breaking the S-N bond. This leads to two key synthons: a benzenesulfonyl cation and an amino anion.

-

Target Molecule: N-Substituted Benzenesulfonamide

-

Disconnection: S-N bond

-

Synthons:

-

Benzenesulfonyl Cation (ArSO2+)

-

Amine Anion (R1R2N-)

-

-

Synthetic Equivalents:

-

Benzenesulfonyl Chloride (ArSO2Cl)

-

Primary or Secondary Amine (R1R2NH)

-

This disconnection is strategically sound as it leads to readily available and reactive starting materials. The forward reaction, the condensation of a benzenesulfonyl chloride with a primary or secondary amine, is a robust and high-yielding transformation.[1]

Retrosynthesis of Key Precursors

The primary disconnection identifies benzenesulfonyl chloride and an amine as the key precursors. While a vast array of amines are commercially available, the synthesis of substituted benzenesulfonyl chlorides is often a necessary step.

Retrosynthesis of Benzenesulfonyl Chloride

The most common disconnection for benzenesulfonyl chloride is at the C-S bond, leading to a benzene ring and a chlorosulfonyl cation synthon.

-

Target Molecule: Benzenesulfonyl Chloride

-

Disconnection: C-S bond

-

Synthons:

-

Benzene (C6H6)

-

Chlorosulfonyl Cation (+SO2Cl)

-

-

Synthetic Equivalent:

-

Chlorosulfonic Acid (ClSO3H)

-

The forward reaction is the electrophilic aromatic substitution of benzene with chlorosulfonic acid.

Alternative Retrosynthetic Strategies

While the benzenesulfonyl chloride route is dominant, alternative disconnections offer valuable options, especially when specific starting materials are more accessible or when dealing with sensitive functional groups.

Disconnection to Benzenesulfonic Acid

An S-O disconnection of a benzenesulfonate ester, a close relative of the sulfonamide, can be considered. However, a more direct alternative involves the direct coupling of a benzenesulfonic acid with an amine.

-

Target Molecule: N-Substituted Benzenesulfonamide

-

Disconnection: S-N bond (conceptual)

-

Starting Materials:

-

Benzenesulfonic Acid (ArSO3H)

-

Primary or Secondary Amine (R1R2NH)

-

This approach avoids the use of the often lachrymatory and reactive sulfonyl chlorides. The forward reaction typically requires a coupling agent to activate the sulfonic acid.

Disconnection to Thiophenol

A C-S bond disconnection in the starting benzenesulfonyl chloride can be taken back further to a thiophenol. The forward synthesis then involves oxidation of the thiophenol to the corresponding sulfonyl chloride.

-

Target Molecule: N-Substituted Benzenesulfonamide

-

Precursor: Benzenesulfonyl Chloride

-

Disconnection: C-S bond (conceptual)

-

Starting Material: Thiophenol (ArSH)

This strategy is useful if the corresponding thiophenol is more readily available than benzene or the corresponding aniline for a Sandmeyer reaction approach to the sulfonyl chloride.

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-substituted benzenesulfonamides and their key precursors.

Synthesis of Benzenesulfonyl Chloride from Benzene

Reaction: C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + H₂SO₄ + HCl

Procedure: To a flask equipped with a stirrer, dropping funnel, and a gas outlet is added chlorosulfonic acid (2.0 mol). The flask is cooled in an ice-salt bath, and benzene (1.0 mol) is added dropwise with stirring at such a rate that the temperature does not exceed 10 °C. After the addition is complete, the mixture is stirred for one hour at room temperature. The reaction mixture is then poured carefully onto crushed ice. The lower layer of benzenesulfonyl chloride is separated, washed with cold water, and used directly or distilled under reduced pressure.

General Procedure for the Synthesis of N-Aryl Benzenesulfonamides

Reaction: ArSO₂Cl + Ar'NH₂ → ArSO₂NHAr' + HCl

Procedure: To a solution of the appropriate aniline (1.0 mmol) in pyridine (5 mL) at 0 °C, benzenesulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the mixture is poured into ice-water (50 mL) and acidified with concentrated HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure N-aryl benzenesulfonamide.[1]

General Procedure for the Synthesis of N-Alkyl Benzenesulfonamides

Reaction: ArSO₂Cl + R₁R₂NH + NaOH → ArSO₂NR₁R₂ + NaCl + H₂O

Procedure: To a stirred solution of the primary or secondary amine (10 mmol) in a mixture of water (20 mL) and diethyl ether (20 mL) is added benzenesulfonyl chloride (11 mmol) portion-wise. A 10% aqueous solution of sodium hydroxide is added simultaneously to maintain the pH of the solution at ~8-9. The reaction mixture is stirred vigorously for 2-3 hours at room temperature. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

The following tables summarize typical yields for the synthesis of N-substituted benzenesulfonamides under various conditions.

Table 1: Synthesis of N-Aryl Benzenesulfonamides from Benzenesulfonyl Chloride and Substituted Anilines

| Entry | Aniline Substituent | Yield (%) | Reference |

| 1 | H | 92 | [1] |

| 2 | 4-CH₃ | 95 | [1] |

| 3 | 4-OCH₃ | 94 | |

| 4 | 4-Cl | 90 | [1] |

| 5 | 4-NO₂ | 85 | |

| 6 | 2-CH₃ | 88 |

Table 2: Synthesis of N-Alkyl Benzenesulfonamides from Benzenesulfonyl Chloride and Various Amines

| Entry | Amine | Yield (%) | Reference |

| 1 | n-Butylamine | 85 | |

| 2 | Diethylamine | 82 | |

| 3 | Piperidine | 90 | |

| 4 | Morpholine | 92 | |

| 5 | Benzylamine | 88 |

Purification Techniques

The purification of N-substituted benzenesulfonamides is crucial to obtain products of high purity for subsequent applications.

-

Recrystallization: This is the most common method for purifying solid sulfonamides. A suitable solvent system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane.[2]

-

Column Chromatography: For sulfonamides that are oils or difficult to crystallize, silica gel column chromatography is the preferred method of purification. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed to elute the product.

-

Acid-Base Extraction: The weakly acidic N-H proton in monosubstituted sulfonamides allows for their separation from non-acidic impurities by extraction with a dilute aqueous base, followed by acidification to precipitate the pure sulfonamide.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the retrosynthetic analysis and subsequent synthesis of an N-substituted benzenesulfonamide.

References

The Role of 2-bromo-N-tert-butylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-N-tert-butylbenzenesulfonamide is a synthetic compound belonging to the versatile class of benzenesulfonamides, a scaffold of significant interest in medicinal chemistry. While direct and extensive biological studies on this specific molecule are limited in publicly available literature, its structural features—a substituted aromatic ring and a sulfonamide moiety—suggest a strong potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and, by inference from structurally related analogs, its potential applications in drug discovery. This document will explore its prospective roles as an enzyme inhibitor, particularly targeting carbonic anhydrases and butyrylcholinesterase, and as a scaffold for the development of novel anticancer agents. Detailed experimental protocols for its synthesis and for the evaluation of its potential biological activities, derived from established methodologies for analogous compounds, are also presented.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] The sulfonamide group (-SO₂NH-) is a key pharmacophore, often acting as a zinc-binding group, which is crucial for the inhibition of various metalloenzymes.[3] The biological specificity and potency of benzenesulfonamide derivatives are modulated by the substitution pattern on the aromatic ring and the nature of the substituent on the sulfonamide nitrogen.

This compound, with its bromine substitution at the ortho position of the benzene ring and a bulky tert-butyl group on the nitrogen, presents a unique chemical entity. The bromine atom can influence the compound's pharmacokinetic properties and binding interactions through halogen bonding, while the tert-butyl group can confer steric hindrance and affect solubility. Although this compound is primarily recognized as a building block in organic synthesis, particularly for protein degraders, its structural analogy to known bioactive molecules warrants a thorough investigation of its potential medicinal chemistry applications.[4]

This guide will synthesize the available information on this compound and extrapolate its potential therapeutic roles based on the well-documented activities of related benzenesulfonamide derivatives.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for its application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [4] |

| Molecular Weight | 292.2 g/mol | [4] |

| CAS Number | 138733-50-3 | [4] |

| Appearance | White solid | [5] |

| Purity | ≥96% | [4] |

| Storage | Room temperature | [4] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and tert-butylamine.[5]

General Synthesis Workflow

The logical flow from starting materials to the final characterized product is crucial for reproducible research. The following diagram outlines the key stages in the synthesis and analysis of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthetic procedure.[5]

Materials:

-

2-bromobenzenesulfonyl chloride (8.65 mmol, 2.21 g)

-

tert-butylamine (21.9 mmol, 2.30 ml)

-

Chloroform (40 ml)

-

Silica gel for flash chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 2-bromobenzenesulfonyl chloride in chloroform (40 ml) under a nitrogen atmosphere at room temperature, add tert-butylamine.

-

Stir the resulting orange solution at room temperature for 12 hours.

-

Evaporate the reaction mixture to dryness under reduced pressure.

-

Purify the residue by flash chromatography on silica gel, eluting with a mixture of 15% ethyl acetate in hexane.

-

Combine the fractions containing the product and evaporate the solvent to afford this compound as a white solid.

Characterization:

-

¹H NMR (300 MHz, CDCl₃): δ 8.18 (d, J=8.5 Hz, 1H), 7.73 (d, J=8.5 Hz, 1H), 7.50-7.35 (m, 2H), 5.11 (s, 1H), 1.20 (s, 9H).[5]

Potential Medicinal Chemistry Applications

While direct biological data for this compound is scarce, the extensive research on analogous benzenesulfonamides allows for the formulation of strong hypotheses regarding its potential therapeutic roles.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in pH regulation, CO₂ transport, and various pathological processes.[3] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and metastasis.[2]

Hypothesized Mechanism: The sulfonamide moiety of this compound can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition.[3] The 2-bromo and N-tert-butyl groups would likely interact with residues in the active site cavity, influencing isoform selectivity.

Caption: Hypothesized signaling pathway for the anticancer activity of this compound via carbonic anhydrase IX inhibition.

Quantitative Data for Analogous Compounds (Carbonic Anhydrase Inhibition):

| Compound ID | Target Isoform | Kᵢ (nM) | Reference |

| 4 (Benzenesulfonamide derivative) | hCA IX | 1.5 - 38.9 | [6] |

| 5 (Tetrafluorobenzenesulfonamide derivative) | hCA IX | 1.5 - 38.9 | [6] |

| 4 (Benzenesulfonamide derivative) | hCA XII | 0.8 - 12.4 | [6] |

| 5 (Tetrafluorobenzenesulfonamide derivative) | hCA XII | 0.8 - 12.4 | [6] |

| Compound I (Coumarin benzenesulfonamide) | hCA IX | 25.04 | [2] |

| Acetazolamide (Standard) | hCA IX | 25 | [2] |

Anticancer Activity

Beyond carbonic anhydrase inhibition, benzenesulfonamide derivatives have shown anticancer activity through various other mechanisms, including the inhibition of tubulin polymerization.[7]

Quantitative Data for Analogous Compounds (Antiproliferative Activity):

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4e (Thiazol-4-one-benzenesulfonamide) | MDA-MB-231 (Breast) | 3.58 | [2] |

| 4e (Thiazol-4-one-benzenesulfonamide) | MCF-7 (Breast) | 4.58 | [2] |

| 4g (Thiazol-4-one-benzenesulfonamide) | MCF-7 (Breast) | 2.55 | [2] |

| 5i (N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide) | SK-N-MC (Neuroblastoma) | 24.9 | [8] |

| Etoposide (Standard) | SK-N-MC (Neuroblastoma) | 33.4 | [8] |

Butyrylcholinesterase Inhibition

Butyrylcholinesterase (BChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine.[9] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[9] N-substituted derivatives of benzenesulfonamides have been identified as potential BChE inhibitors.

Hypothesized Mechanism: The benzenesulfonamide core of this compound could interact with the active site of BChE, with the 2-bromo and N-tert-butyl substituents influencing binding affinity and selectivity over the related enzyme, acetylcholinesterase (AChE).

Quantitative Data for Analogous Compounds (Butyrylcholinesterase Inhibition):

| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |

| 6k (N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) | BChE | 42.21 ± 0.25 | [10] |

| 6d (N-(2-Bromoethyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide) | BChE | 45.31 ± 0.17 | [10] |

| Eserine (Standard) | BChE | 0.85 ± 0.0001 | [10] |

Experimental Protocols for Biological Evaluation

The following are general protocols that can be adapted to evaluate the biological activity of this compound, based on methodologies used for similar compounds.

In Vitro Antiproliferative Activity Assessment

This protocol describes a general method for assessing the antiproliferative activity of a compound against cancer cell lines using the MTT assay.[1]

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-N-MC)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Enzyme Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of this compound against specific enzymes like carbonic anhydrase or butyrylcholinesterase.[1]

Materials:

-

Target enzyme (e.g., recombinant human carbonic anhydrase IX or human butyrylcholinesterase)

-

Substrate for the enzyme (e.g., 4-nitrophenyl acetate for CA, butyrylthiocholine iodide for BChE)

-

Assay buffer

-

96-well plates

-

This compound (dissolved in DMSO)

-

Detection reagent (e.g., DTNB for BChE assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the target enzyme and assay buffer in a 96-well plate.

-

Add various concentrations of this compound and a vehicle control to the wells.

-

Pre-incubate the plate for a specific period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.

Conclusion

This compound is a readily synthesizable compound that belongs to a class of molecules with proven and diverse medicinal applications. While direct biological characterization of this specific compound is not extensively documented, its structural similarity to known potent inhibitors of carbonic anhydrases and butyrylcholinesterase, as well as to various anticancer agents, strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 2-bromo and N-tert-butyl substituents offers opportunities for fine-tuning its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the systematic evaluation of this compound and its analogs, potentially unlocking novel therapeutic agents for a range of diseases. Further investigation into its biological activities is highly encouraged to fully elucidate its role in medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. prepchem.com [prepchem.com]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Brominated Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. The strategic incorporation of bromine atoms onto this scaffold significantly modulates the physicochemical properties and biological activities of the resulting compounds. This in-depth technical guide explores the multifaceted biological potential of brominated benzenesulfonamides, summarizing key findings in anticancer, antimicrobial, and enzyme inhibition activities. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms to facilitate further research and drug development in this promising area.

Anticancer Activity

Brominated benzenesulfonamides have emerged as a promising class of anticancer agents, primarily through their potent inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2][3] Under the hypoxic conditions prevalent in solid tumors, these enzymes are overexpressed and play a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[1][2] Inhibition of these specific CA isoforms presents a targeted strategy for developing novel antiproliferative drugs.[1]

Beyond CA inhibition, some brominated benzenesulfonamide derivatives have been investigated as inhibitors of other key cancer-related targets, including Polo-like kinase 4 (PLK4) and tubulin polymerization.[4][5]

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative brominated benzenesulfonamide derivatives.

Table 1: In Vitro Anticancer Activity of Brominated Benzenesulfonamides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| K07 (bromo-substituted) | Not Specified | 0.0236 | [4] |

| K22 | MCF-7 | 1.3 | [4] |

| BA-3b | Various (7 cell lines) | 0.007 - 0.036 | [5] |

| AL106 | U87 | ~4 (at 10 µM treatment) | [6] |

| 4e | MDA-MB-231 | 3.58 | [7] |

| MCF-7 | 4.58 | [7] | |

| 4g | MDA-MB-231 | 5.54 | [7] |

| MCF-7 | 2.55 | [7] | |

| 7d | Hep3B | Selectively Cytotoxic | [2] |

| 7g | Hep3B | Selectively Cytotoxic | [2] |

| 7j | A549 | Selectively Cytotoxic | [2] |

| 7k | Hep3B | Selectively Cytotoxic | [2] |

Table 2: Carbonic Anhydrase Inhibitory Activity of Brominated Benzenesulfonamides

| Compound | Target Enzyme | Kᵢ (nM) | Selectivity (hCA II / hCA IX) | Reference |

| 7d (4-hydroxyphenyl derivative) | hCA I | 47.1 | Not Specified | [2] |

| 7o (4-acetylphenyl derivative) | hCA II | 35.9 | Not Specified | [2] |

| 7a (phenyl derivative) | hCA IX | 170.0 | Not Specified | [2] |

| 7a (phenyl derivative) | hCA XII | 149.9 | Not Specified | [2] |

| Generic 4-bromo substituted benzenesulfonamides | Cancer-associated hCA isoforms | Potent Inhibition | Often Selective | [8] |

| Generic 2-bromo substituted benzenesulfonamides | hCA isoforms | Inhibitory Activity | Different Selectivity Profile | [8] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of brominated benzenesulfonamides are primarily mediated through the inhibition of specific molecular targets that modulate key signaling pathways involved in cancer progression.

Caption: Inhibition of Carbonic Anhydrase IX by Brominated Benzenesulfonamides in Hypoxic Tumors.

Experimental Protocols

A common method to determine the inhibitory activity of compounds against CA isoforms is the stopped-flow CO₂ hydration assay.

-

Enzyme and Inhibitor Preparation: Purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are used. The enzyme concentration is typically in the nanomolar range. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Buffer: A buffer solution (e.g., Tris-HCl or HEPES) at a specific pH (typically 7.4) is used.

-

CO₂ Hydration Measurement: The assay measures the enzyme-catalyzed hydration of CO₂. This is monitored by observing the change in pH using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer.

-

Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated buffer. The initial rate of the reaction is measured by monitoring the absorbance change of the pH indicator.

-

Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.[3]

The anti-proliferative effects of the compounds on cancer cell lines are frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, U87, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][6]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the brominated benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]

Antimicrobial Activity

Brominated benzenesulfonamides have also demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[9][10][11] The exact mechanisms are varied, but for some sulfonamides, the mode of action involves the inhibition of essential metabolic pathways in microorganisms.

Quantitative Data: Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of representative brominated benzenesulfonamide derivatives.

Table 3: Antibacterial Activity of Brominated Benzenesulfonamides and Related Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| p-bromophenyl p-bromobenzenethiosulfonate | Gram-positive bacteria | Exhibited antimicrobial activities | [9] |

| 4d | E. coli | 6.72 (mg/mL) | [12] |

| 4h | S. aureus | 6.63 (mg/mL) | [12] |

| 4a | P. aeruginosa | 6.67 (mg/mL) | [12] |

| 4a | S. typhi | 6.45 (mg/mL) | [12] |

| 4f | B. subtilis | 6.63 (mg/mL) | [12] |

| 4e | S. aureus | >50 | [7] |

| 4g | S. aureus | >50 | [7] |

| 4h | S. aureus | >50 | [7] |

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | [13] |

| A. xylosoxidans | 3.9 | [13] |

Table 4: Antifungal Activity of Brominated Benzenesulfonamides and Related Compounds

| Compound | Fungal Strain | MIC (µg/mL) | ED50 (µg/mL) | Reference |

| 4e | C. albicans | 6.63 (mg/mL) | [12] | |

| 4h | C. albicans | 6.63 (mg/mL) | [12] | |

| 4e | A. niger | 6.28 (mg/mL) | [12] | |

| 3, 4, 8, 9, 10, 14, 16, 18, 20, 21, 24, 27 | P. ultimum, P. capsici, R. solani, B. cinerea | 3 - 15 | [11] | |

| Compound 3 | C. albicans, C. parapsilosis, C. glabrata | 125 - 1000 | [14] | |

| Compound 13.HCl | C. glabrata strain 33 | 250 | [14] | |

| C. albicans strain 12 & 16 | 500 - 1000 | [14] |

Experimental Workflow

The evaluation of antimicrobial activity typically follows a standardized workflow to determine the minimum inhibitory concentration (MIC) of the compounds.

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Preparation: The brominated benzenesulfonamide derivatives are dissolved in a suitable solvent like DMSO to prepare stock solutions.

-

Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[14][15]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Each well containing the serially diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14][15]

Other Enzyme Inhibitory Activities

In addition to carbonic anhydrases, brominated benzenesulfonamides have been explored as inhibitors of other enzymes relevant to various diseases.

Quantitative Data: Other Enzyme Inhibition

Table 5: Inhibition of Other Enzymes by Brominated Benzenesulfonamides and Related Compounds

| Compound | Target Enzyme | IC50 / Kᵢ | Reference |

| PLK4 Inhibitors | |||

| K01 | PLK4 | 977.6 nM (IC50) | [4] |

| K17 | PLK4 | 0.3 nM (IC50) | [4] |

| K22 | PLK4 | 0.1 nM (IC50) | [4] |

| TRPV4 Antagonists | |||

| 1b | TRPV4 | 0.71 µM (IC50) | [16] |

| 1f | TRPV4 | 0.46 µM (IC50) | [16] |

| 12-Lipoxygenase Inhibitors | |||

| 35 | 12-LOX | nM potency | [17] |

| 36 | 12-LOX | nM potency | [17] |

| Glyoxalase I Inhibitors | |||

| 26 | Glx-I | 0.39 µM (IC50) | [18] |

| 28 | Glx-I | 1.36 µM (IC50) | [18] |

Structure-Activity Relationships (SAR)

The biological activity of brominated benzenesulfonamides is significantly influenced by the position and nature of substituents on the benzene ring.

-

Position of Bromine: The placement of the bromine atom (e.g., 2-bromo vs. 4-bromo) on the benzenesulfonamide scaffold can drastically alter the compound's biological activity and selectivity profile, as demonstrated in studies on carbonic anhydrase inhibition.[8] Generally, 4-bromo substituted derivatives have shown potent and sometimes selective inhibition against certain cancer-associated hCA isoforms.[8]

-

Other Substituents: The addition of other functional groups to the benzenesulfonamide core can enhance potency and target specificity. For instance, in the development of PLK4 inhibitors, the introduction of different substituents on the benzene ring of a lead compound led to a significant increase in inhibitory activity.[4] Similarly, for glyoxalase I inhibitors, specific hydroxyl and carboxylic acid substitutions on the diazenyl-linked aromatic ring were crucial for potent activity.[18]

Caption: Key Determinants of Biological Activity in Brominated Benzenesulfonamides.

Conclusion

Brominated benzenesulfonamides represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antibacterial, and antifungal agents, as well as inhibitors of various enzymes, warrants further investigation. The strategic manipulation of the substitution pattern on the benzenesulfonamide scaffold allows for the fine-tuning of their potency and selectivity. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of brominated benzenesulfonamides as potential therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antifungal activities of N-arylbenzenesulfonamides against phytopathogens and control efficacy on wheat leaf rust and cabbage club root diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 13. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Brominated Alboflavusins With Anti-MRSA Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-bromo-N-tert-butylbenzenesulfonamide as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative paradigm in drug discovery, offering the potential to address previously "undruggable" targets.[1][2] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[3][4] PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI.[4]

This technical guide focuses on 2-bromo-N-tert-butylbenzenesulfonamide , a commercially available building block for the synthesis of protein degraders.[5] Its chemical structure, featuring a reactive bromine atom and a sulfonamide moiety, presents a versatile scaffold for the development of novel PROTACs and other protein degraders. The sulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities and its ability to engage in key interactions with biological targets.[6][7][8] This guide will provide a comprehensive overview of the synthesis, potential applications, and experimental evaluation of protein degraders derived from this building block.

Core Concepts and Mechanism of Action

The fundamental principle behind PROTACs is to induce proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4] The sulfonamide moiety within a PROTAC can play a crucial role, potentially acting as a ligand for an E3 ligase or as a key structural element influencing the overall conformation and properties of the degrader.[9][10]

dot

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthesis of this compound and its Derivatives

The synthesis of this compound is a straightforward process, typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with tert-butylamine.[6] This building block can then be further functionalized, primarily at the bromine position, to incorporate a linker and a warhead for the protein of interest.

Experimental Protocol: Synthesis of this compound[6]

Materials:

-

2-bromobenzenesulfonyl chloride

-

tert-butylamine

-

Chloroform

-

Ethyl acetate

-

Hexane

-

Silica gel for flash chromatography

Procedure:

-

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform under a nitrogen atmosphere at room temperature, add tert-butylamine (2.5 eq).

-

Stir the resulting solution at room temperature for 12 hours.

-

Evaporate the solvent to dryness under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 15% ethyl acetate) to afford this compound as a white solid.

Hypothetical Protocol: Synthesis of a PROTAC using this compound

This protocol describes a hypothetical synthetic route to a PROTAC where the this compound serves as a precursor to the E3 ligase-binding moiety, and the bromine atom is used as a handle for linker attachment via a Suzuki coupling reaction.

Step 1: Functionalization of the Building Block

-

Combine this compound (1.0 eq), a suitable boronic acid or ester linker precursor (e.g., a pinacol boronate ester with a terminal alkyne or azide for click chemistry) (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

After cooling to room temperature, perform an aqueous workup and purify the product by column chromatography.